molecular formula C15H11Cl2NO3 B3033602 2-(4-chloro-2-formylphenoxy)-N-(2-chlorophenyl)acetamide CAS No. 1082303-54-5

2-(4-chloro-2-formylphenoxy)-N-(2-chlorophenyl)acetamide

Cat. No.: B3033602
CAS No.: 1082303-54-5
M. Wt: 324.2 g/mol
InChI Key: QKCPCQXBYRELOY-UHFFFAOYSA-N
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Description

2-(4-chloro-2-formylphenoxy)-N-(2-chlorophenyl)acetamide is an organic compound that belongs to the class of acetamides This compound features a complex structure with multiple functional groups, including chloro, formyl, and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-formylphenoxy)-N-(2-chlorophenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route might involve the following steps:

    Formation of 4-chloro-2-formylphenol: This can be achieved through the chlorination of 2-formylphenol.

    Etherification: The 4-chloro-2-formylphenol is then reacted with chloroacetic acid to form 2-(4-chloro-2-formylphenoxy)acetic acid.

    Amidation: Finally, the 2-(4-chloro-2-formylphenoxy)acetic acid is reacted with 2-chloroaniline to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-2-formylphenoxy)-N-(2-chlorophenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The chloro groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: 2-(4-chloro-2-carboxyphenoxy)-N-(2-chlorophenyl)acetamide.

    Reduction: 2-(4-chloro-2-hydroxyphenoxy)-N-(2-chlorophenyl)acetamide.

    Substitution: Products depend on the nucleophile used, e.g., 2-(4-amino-2-formylphenoxy)-N-(2-chlorophenyl)acetamide.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme interactions due to its multiple functional groups.

    Medicine: Investigated for potential pharmacological properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-formylphenoxy)-N-(2-chlorophenyl)acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The formyl and chloro groups could play a role in binding to these molecular targets, influencing the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chloro-2-formylphenoxy)acetic acid: Similar structure but lacks the N-(2-chlorophenyl)acetamide moiety.

    2-(4-chloro-2-hydroxyphenoxy)-N-(2-chlorophenyl)acetamide: Similar structure but with a hydroxy group instead of a formyl group.

Uniqueness

2-(4-chloro-2-formylphenoxy)-N-(2-chlorophenyl)acetamide is unique due to the combination of its functional groups, which confer specific chemical properties and potential reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(4-chloro-2-formylphenoxy)-N-(2-chlorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2NO3/c16-11-5-6-14(10(7-11)8-19)21-9-15(20)18-13-4-2-1-3-12(13)17/h1-8H,9H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKCPCQXBYRELOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)COC2=C(C=C(C=C2)Cl)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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